2,3-Anhydro Rosuvastatin Calcium Salt is a compound related to Rosuvastatin, a widely used lipid-lowering medication. This compound is classified as an impurity of Rosuvastatin and is identified by the CAS number 1422954-12-8. It serves primarily as a reference standard in various pharmaceutical applications, particularly in quality control and assurance during the manufacturing of Rosuvastatin formulations. The compound is also utilized in the process of filing Abbreviated New Drug Applications with the FDA and in toxicity studies related to drug formulations.
The synthesis of 2,3-Anhydro Rosuvastatin Calcium Salt typically involves several organic chemistry techniques that may include:
The synthetic pathway often requires careful control of reaction conditions (temperature, pH, and solvent) to minimize the formation of unwanted impurities. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are crucial for confirming the identity and purity of the synthesized compound.
The molecular formula for 2,3-Anhydro Rosuvastatin Calcium Salt is , with a molecular weight of approximately 482.51 g/mol. The structure features several functional groups typical of statins, including a fluorophenyl moiety and a pyrimidine ring.
FC1=CC=C(C=C1)C2=NC(N(S(=O)(C)=O)C)=NC(C(C)C)=C2/C=C/[C@H](CCCC([O-])=O)O
InChI=1S/2C22H28FN3O5S.Ca/c2*1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31;/h2*8-14,17,27H,5-7H2,1-4H3,(H,28,29);/q;;+2/p-2/b2*13-12+;/m00./s1
The primary reactions involving 2,3-Anhydro Rosuvastatin Calcium Salt include:
These reactions are sensitive to environmental factors such as moisture and temperature. Therefore, controlling these parameters is essential during both synthesis and storage.
The mechanism of action for compounds related to Rosuvastatin involves inhibition of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme plays a critical role in cholesterol biosynthesis in the liver. By inhibiting this enzyme, 2,3-Anhydro Rosuvastatin Calcium Salt indirectly contributes to lowering levels of low-density lipoprotein cholesterol in the bloodstream.
Research indicates that statins like Rosuvastatin can significantly reduce cardiovascular risks by lowering cholesterol levels and improving lipid profiles in patients at risk for cardiovascular diseases.
2,3-Anhydro Rosuvastatin Calcium Salt is primarily used in:
This compound plays a crucial role in ensuring that pharmaceutical products meet stringent quality standards required for patient safety and therapeutic effectiveness.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: